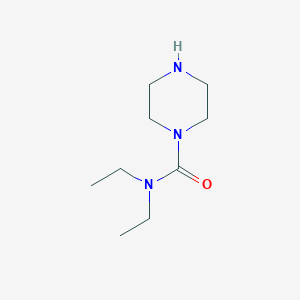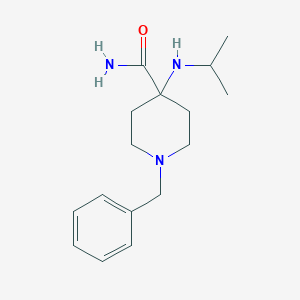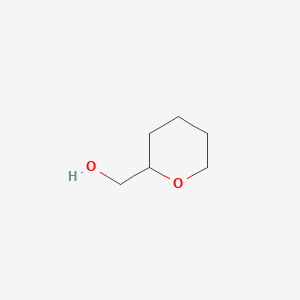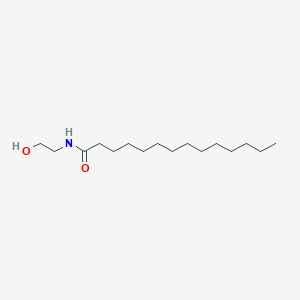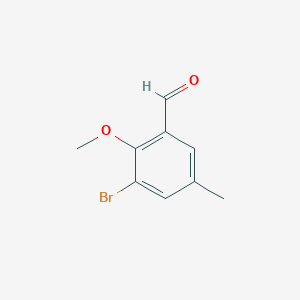
Bibenzyl
Übersicht
Beschreibung
Bibenzyls are a class of organic compounds that are characterized by the presence of two benzene rings connected by a two-carbon chain. They are known to be intermediates in the biosynthesis of various plant metabolites, including 9,10-dihydrophenanthrenes, which are derived from phenylpropane units through chain elongation and cyclization processes . Bibenzyls have been identified in various plants and have been associated with a range of biological activities, such as anti-inflammatory, anticancer, and antibacterial properties .
Synthesis Analysis
The synthesis of bibenzyls can occur naturally in plants as part of their defense mechanisms. For instance, in the orchid Phalaenopsis sp., this compound synthase enzymes catalyze the formation of bibenzyls from m-hydroxyphenylpropionyl-CoA, with the expression of these enzymes being significantly upregulated in response to fungal infection . Similarly, in Cannabis sativa L., bibenzyls are proposed to be synthesized via a branch point from the core phenylpropanoid pathway, involving a series of enzymatic reactions that include esterification, reduction, and polyketide synthase-mediated condensation . In addition to natural biosynthesis, synthetic methods have been developed, such as the nickel-catalyzed homocoupling of benzyl alcohols, which provides an approach to synthesize dibenzyls using more stable and readily available substrates .
Molecular Structure Analysis
The molecular structure and conformational behavior of this compound have been extensively studied using computational chemistry and experimental techniques. Computational studies have shown that this compound can exist in both gauche and anti conformers, with the gauche conformer being slightly more stable in the gas phase. The inclusion of thermal and entropic effects indicates a slight preference for the gauche form due to statistical factors . Spectroscopic methods, including infrared, Raman, and NMR, have been used to investigate the structure of this compound and have provided insights into the presence of different conformers in various phases .
Chemical Reactions Analysis
Bibenzyls can undergo various chemical reactions, including hydrogenolysis at high temperatures. For example, when this compound is pyrolyzed in the presence of hydrogen, it can produce benzene, toluene, ethylbenzene, and styrene, with the yield of these products varying with temperature. The reactions are thought to proceed through a radical chain mechanism, with hydrogen atoms serving as the chain carriers .
Physical and Chemical Properties Analysis
The physical and chemical properties of bibenzyls are influenced by their molecular structure and the presence of functional groups. For instance, the introduction of glycoside moieties to the this compound scaffold can significantly enhance the hydrophilicity and biological activity of these compounds. This compound glycosides have been synthesized and evaluated as potent tyrosinase inhibitors, with some derivatives showing higher inhibitory activity than kojic acid, a well-known inhibitor . The presence of hydroxyl and methoxy groups in bibenzyls isolated from Stemona tuberosa has been determined through spectroscopic methods, further illustrating the structural diversity of these compounds .
Wissenschaftliche Forschungsanwendungen
Therapeutische Rolle
Bibenzyl sind steroide Ethan-Derivate, die der strukturellen Einheit von bioaktiven Dihydro-Stilbenoiden oder Iso-Chinolin-Alkaloiden ähneln . Sie sind durch Stress ausgelöste sekundäre Metaboliten und Nebenprodukte des Flavonoid-Biosynthesewegs . Sie haben vielversprechende medizinische Eigenschaften und therapeutische Rollen gezeigt .
Anti-mikrobielle Aktivität
Es wurde berichtet, dass this compound eine signifikante biologische Aktivität aufweist, darunter antiallergische und antimikrobielle Aktivitäten . Sie haben eine hemmende Wirkung gegen Pyricularia oryzae gezeigt .
Neuro-Nephro-Cardio-Schutz
Es wurde berichtet, dass this compound einen Neuro-Nephro-Cardio-Schutz bietet . Das bedeutet, dass sie das Nervensystem, die Nieren und das Herz potenziell schützen können.
Anti-Apoptotische und Zytotoxische Aktivitäten
Es wurde berichtet, dass this compound anti-apoptotische und zytotoxische Aktivitäten aufweist . Das bedeutet, dass sie potenziell den programmierten Zelltod (Apoptose) verhindern können und eine toxische Wirkung auf Zellen haben.
Antitumor-Aktivität
Es wurde berichtet, dass this compound Antitumor-Aktivitäten aufweist . Sie wurden untersucht und kritisch aufgezählt für ihre Bedeutung in verschiedenen bioaktiven Substanzen wie Antibiotika, Antioxidantien, Antitumoren, Antivenomen, Anti-Influenza, Insekten-Antifeedants, Zytotoxika und Antikrebsmittel .
UV-B-Strahlenschutz
Es wurde berichtet, dass this compound-Derivate in Dendrobium officinale die Zell-Apoptose reduzieren, was darauf hindeutet, dass sie einen schützenden Effekt gegen UV-B-Strahlung haben könnten
Wirkmechanismus
Target of Action
Bibenzyls are steroidal ethane derivatives, resembling the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids . They have been reported to have significant biological activity, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . Bibenzyls have also shown inhibitory activity against Pyricularia oryzae and have demonstrated immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) that were stimulated with lipopolysaccharide (LPS) .
Mode of Action
Bibenzyls interact with their targets to exert their biological effects. For instance, they have been found to significantly reduce TNF expression in LPS-stimulated CD14+ monocytes . The activity of bibenzyls was tentatively attributed to the presence of a free OH- group, which may be responsible for contributing to this inhibitory activity .
Biochemical Pathways
Bibenzyls are secondary metabolites triggered by stress and are the by-products of the flavonoid biosynthetic pathway . They are found in different classes of bryophytes (Bryophyta, Marchantiophyta, and Anthocerotophyta), each possessing different subtypes of bibenzyls and dimeric bisbibenzyls .
Pharmacokinetics
In silico modeling has been used to predict the activity, pharmacokinetics, metabolism, and permeability of bibenzyls .
Result of Action
The result of bibenzyl action is a range of biological effects, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . They have also shown inhibitory activity against Pyricularia oryzae and immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) .
Action Environment
Bibenzyls and their dimeric form bis(bi)benzyls are reported to delay, bypass, or prevent herbivory, pathogenesis, drought-induced damage, or untimely freezing under harsh unfavorable environmental stresses . This suggests that the action, efficacy, and stability of bibenzyls can be influenced by environmental factors.
Safety and Hazards
Bibenzyl may cause skin irritation, serious eye irritation, drowsiness, or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bibenzyl interacts with various enzymes, proteins, and other biomolecules. It is involved in different bioactivities like antibiotic, antioxidative, antitumor, antivenomous, insect antifeedant, cytotoxic, and anticancerous activities . The nature of these interactions is determined by the season, geography, and environment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-phenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUWMCYKGHVNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041668 | |
| Record name | Bibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dihydrostilbene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
103-29-7 | |
| Record name | Dibenzyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bibenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diphenylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIBENZYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007C07V77Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are bibenzyls and where are they found?
A: Bibenzyls are a class of organic compounds characterized by two phenyl groups linked by a two-carbon bridge. They are commonly found in liverworts [, ], orchids [, , , , , , , ], and some other plant families [, , ].
Q2: How are bibenzyls biosynthesized?
A: Bibenzyls are biosynthesized from phenylpropanoid precursors via a pathway involving enzymes like bibenzyl synthases [, , , ]. In liverworts, lunularic acid serves as a key intermediate in the formation of both bibenzyls and bis(bibenzyls) [, , ].
Q3: What is the basic structure of a this compound compound?
A: Bibenzyls consist of two benzene rings connected by a two-carbon bridge (ethane bridge). This basic structure can be modified by various substituents, primarily hydroxyl (-OH) and methoxy (-OCH3) groups, contributing to the diversity of this compound derivatives [, , , , , ].
Q4: What are bis(bibenzyls) and how do they differ from bibenzyls?
A: Bis(bibenzyls) are dimers of bibenzyls connected by one or more ether linkages, sometimes forming cyclic structures. They are found primarily in liverworts and exhibit a wide range of unique structures [, , , ].
Q5: How are bibenzyls structurally characterized?
A: Bibenzyls are characterized using various spectroscopic techniques like NMR (~1H-NMR, ~(13)C-NMR) and Mass Spectrometry (MS, HR-EI-MS) to determine their molecular formula, weight, and connectivity of atoms [, , , , , ]. X-ray crystallography can be used to determine the absolute configuration and stereochemistry of bibenzyls [, , ].
Q6: What are the known biological activities of bibenzyls?
A6: Bibenzyls exhibit a wide range of biological activities, including:
- Antioxidant activity: Protecting against oxidative damage caused by free radicals [, , , , , ]
- Cytotoxic activity: Inhibiting the growth of cancer cells in vitro [, , , , , , ]
- Antimicrobial and antifungal activities: Inhibiting the growth of microorganisms and fungi [, , ]
- Phytotoxic activity: Inhibiting the growth of other plants []
- Immune modulatory effects: Affecting the function of immune cells []
Q7: Are there any structure-activity relationships established for bibenzyls?
A: While specific SARs depend on the biological activity in question, some general trends are observed. For instance, bibenzyls with longer prenyl groups tend to exhibit stronger PTP1B inhibitory activity, potentially leading to the development of anti-obesity and anti-diabetic agents []. The presence of specific functional groups and their position on the this compound core also influence their biological activity [, ].
Q8: How does the structure of bibenzyls relate to their antioxidant activity?
A: The number and position of hydroxyl and methoxy groups on the this compound ring system play a crucial role in their antioxidant activity. Bibenzyls can act as free radical scavengers, donating hydrogen atoms from their hydroxyl groups to neutralize harmful reactive oxygen species [, , ].
Q9: What are the potential applications of bibenzyls in medicine?
A9: Bibenzyls show promise as potential therapeutic agents for various diseases, including:
- Cancer: Their cytotoxic activity against various cancer cell lines suggests their potential as anticancer drugs [, , , , , , , ].
- Diabetes and Obesity: Certain prenylated bibenzyls act as potent inhibitors of PTP1B, a target for developing anti-diabetic and anti-obesity drugs [].
- Infectious diseases: Their antimicrobial and antifungal properties make them potential candidates for developing new antimicrobial agents [, , ].
Q10: What are the challenges associated with developing bibenzyls into drugs?
A10: Some challenges include:
- Low natural abundance: Many bibenzyls occur in low quantities in their natural sources, making their isolation and purification challenging [, ].
- Structural complexity: Synthesizing bibenzyls and their derivatives can be complex, requiring multiple steps and specialized techniques [, , ].
- Limited understanding of their pharmacological properties: Further research is needed to understand their absorption, distribution, metabolism, excretion, and potential toxicity in vivo [].
Q11: What analytical techniques are used to study bibenzyls?
A11:
- HPLC (High-Performance Liquid Chromatography): Used to separate, identify, and quantify individual this compound compounds in complex mixtures [, , ].
- HPLC-MS (HPLC coupled with Mass Spectrometry): Provides structural information and allows for the identification of known and novel bibenzyls [, , ].
- Airflow-Assisted Desorption Electrospray Ionization Imaging Mass Spectrometry: Used to visualize the spatial distribution of bibenzyls within plant tissues [].
- Transcriptomics: Sequencing and analyzing RNA transcripts helps identify genes involved in this compound biosynthesis and regulation, like this compound synthases and glycosyltransferases [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


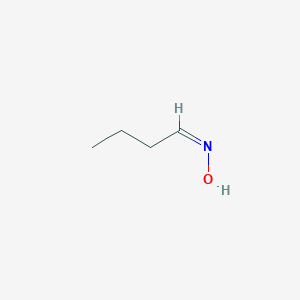
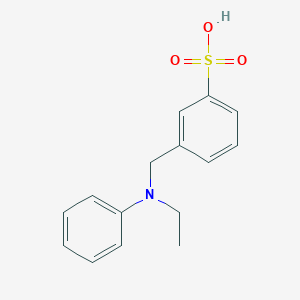
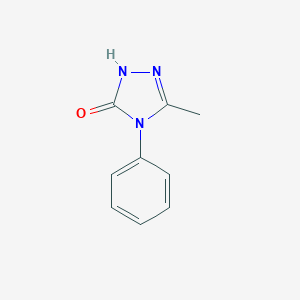
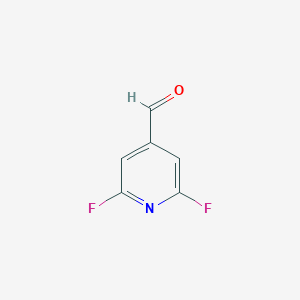
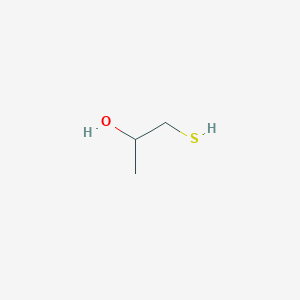
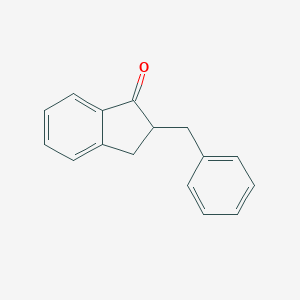

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
